Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone
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Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiadiazole core, which is known for its electron-accepting properties, and a morpholino group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique structural and electronic properties.
Mechanism of Action
Target of Action
Similar compounds based on the benzo[c][1,2,5]thiadiazol motif have been researched for their potential as potent pfkfb3 kinase inhibitors . PFKFB3 is a key enzyme in the regulation of glycolysis and has been implicated in various diseases, including cancer .
Mode of Action
Compounds with a similar structure have been used in the synthesis of benzothiadiazole derivatives, which are known to inhibit pfkfb3 kinase . The inhibition of this kinase can disrupt the glycolytic pathway, potentially leading to the suppression of rapid cell growth and proliferation, a characteristic feature of cancer cells .
Biochemical Pathways
The biochemical pathways affected by Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone are likely related to glycolysis, given its potential role as a PFKFB3 kinase inhibitor . By inhibiting PFKFB3, the compound could disrupt the balance of glycolysis, reducing the availability of energy for rapid cell growth and proliferation .
Pharmacokinetics
Similar compounds have been reported to have good pharmacokinetics and drug-likeness behaviors
Result of Action
If it acts as a pfkfb3 kinase inhibitor, it could potentially suppress rapid cell growth and proliferation, a characteristic feature of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the reaction of 4,7-dibromobenzo[c][1,2,5]thiadiazole with appropriate reagents to introduce the morpholino and phenyl groups. The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiadiazole core to its dihydro form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the morpholino or phenyl rings.
Scientific Research Applications
Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone has several scientific research applications:
Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: A simpler compound with similar electronic properties but lacking the morpholino and phenyl groups.
Benzo[c][1,2,5]oxadiazole: Another heterocyclic compound with similar structural features but different electronic properties due to the presence of an oxygen atom instead of sulfur.
4,7-Dibromobenzo[c][1,2,5]thiadiazole: A precursor in the synthesis of Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone.
Uniqueness
This compound is unique due to the combination of its benzothiadiazole core and the morpholino group attached to a phenyl ring. This combination imparts distinct electronic properties and potential biological activities that are not observed in simpler or structurally different compounds .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(2-phenylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-17(13-6-7-14-15(10-13)19-23-18-14)20-8-9-22-16(11-20)12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRAMYVTMKPFEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC3=NSN=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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